1-Bromo-4-isocyanato-2-methylbenzene
CAS No.: 1591-97-5
Cat. No.: VC20966575
Molecular Formula: C8H6BrNO
Molecular Weight: 212.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1591-97-5 |
|---|---|
| Molecular Formula | C8H6BrNO |
| Molecular Weight | 212.04 g/mol |
| IUPAC Name | 1-bromo-4-isocyanato-2-methylbenzene |
| Standard InChI | InChI=1S/C8H6BrNO/c1-6-4-7(10-5-11)2-3-8(6)9/h2-4H,1H3 |
| Standard InChI Key | AYFMPMKATOGAGY-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)N=C=O)Br |
| Canonical SMILES | CC1=C(C=CC(=C1)N=C=O)Br |
Introduction
Chemical Identity and Structural Information
1-Bromo-4-isocyanato-2-methylbenzene (CAS: 1591-97-5) belongs to the class of aryl isocyanates, compounds known for their high reactivity due to the presence of the isocyanate functional group (-N=C=O). The molecular structure features a benzene ring with strategically positioned functional groups that contribute to its chemical behavior and applications.
Table 1: Structural Identifiers of 1-Bromo-4-isocyanato-2-methylbenzene
Physical and Chemical Properties
Physical Properties
1-Bromo-4-isocyanato-2-methylbenzene exists as a colorless to yellow liquid under standard conditions, exhibiting physical characteristics typical of aromatic compounds with similar molecular weights and functional groups.
Table 2: Physical Properties of 1-Bromo-4-isocyanato-2-methylbenzene
Chemical Properties and Reactivity
The chemical behavior of 1-Bromo-4-isocyanato-2-methylbenzene is predominantly determined by the presence of its functional groups, particularly the highly reactive isocyanate moiety. This functional group exhibits characteristic reactivity that forms the basis for many chemical transformations and applications.
The isocyanate group (-N=C=O) readily undergoes nucleophilic addition reactions with compounds containing active hydrogen atoms, such as:
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Alcohols, forming carbamates (R-NH-CO-OR')
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Amines, producing ureas (R-NH-CO-NH-R')
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Water, generating carbamic acids that may subsequently decarboxylate to form amines
The bromine substituent provides an additional site for chemical transformation, particularly through metal-catalyzed coupling reactions such as Suzuki, Stille, or Sonogashira couplings. These reactions allow the compound to serve as a valuable building block for synthesizing more complex molecules.
The methyl group contributes to the electron density distribution in the aromatic ring, potentially influencing reactivity patterns. The combined effect of these three substituents (bromine, isocyanate, and methyl) creates a unique chemical environment that determines the compound's behavior in various chemical processes.
Synthesis Methods
Synthetic Pathways
Applications in Research and Industry
Scientific Research Applications
In scientific research, 1-Bromo-4-isocyanato-2-methylbenzene serves as a valuable building block for synthesizing more complex organic molecules. Its dual functionality—the reactive isocyanate group and the bromine atom suitable for coupling reactions—makes it particularly useful in various research contexts.
The compound finds application in:
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Medicinal chemistry for developing therapeutic agents, where the isocyanate group can be used to introduce carbamate or urea functionalities that are common in many pharmaceuticals.
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Studies of enzyme inhibitors and protein modifications, exploiting the electrophilic nature of the isocyanate group to interact with nucleophilic amino acid residues in proteins.
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Synthesis of heterocyclic compounds and other complex structures with potential biological activity.
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Development of chemical probes for biological research, utilizing the compound's reactive functional groups for selective labeling or modification of biomolecules.
The biological activity of this compound primarily stems from its ability to interact with biological molecules due to the electrophilic nature of the isocyanate group. This interaction can lead to modifications that affect enzyme activity or receptor binding, suggesting potential applications in drug discovery and development.
Industrial Applications
In industrial contexts, 1-Bromo-4-isocyanato-2-methylbenzene contributes to the production of various materials with specialized properties and functions.
Industrial applications include:
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Polymer synthesis, particularly polyurethanes, where the isocyanate functionality reacts with polyols to form urethane linkages.
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Development of specialty coatings with specific properties, taking advantage of the reactivity of the isocyanate group to create crosslinked structures.
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Production of adhesives that utilize the high reactivity of the isocyanate moiety to form strong bonds with various substrates.
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Synthesis of chemical intermediates for more complex industrial chemicals, leveraging the bromine functionality for further transformations.
The compound's unique combination of functional groups makes it valuable for creating materials with tailored properties for specific applications, contributing to advances in materials science and chemical manufacturing.
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